Fluorescein-diphosphat diammonium salt
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Overview
Description
Fluorescein-diphosphat diammonium salt is a fluorogenic substrate widely used in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields highly fluorescent products. This property makes it an invaluable tool in various scientific fields, particularly in detecting enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein-diphosphat diammonium salt is synthesized through the reaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis under stringent quality control measures. The compound is purified and isolated to achieve high purity levels, suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: Fluorescein-diphosphat diammonium salt primarily undergoes hydrolysis reactions. When exposed to alkaline phosphatase, the compound is sequentially hydrolyzed to produce fluorescein monophosphate and then fluorescein, both of which are fluorescent .
Common Reagents and Conditions: The hydrolysis reactions typically occur under alkaline conditions, with a high pH environment being optimal for the activity of alkaline phosphatase .
Major Products Formed: The major products formed from the hydrolysis of this compound are fluorescein monophosphate and fluorescein, both of which exhibit strong fluorescence .
Scientific Research Applications
Fluorescein-diphosphat diammonium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of fluorescein-diphosphat diammonium salt involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein monophosphate and fluorescein. These products exhibit strong fluorescence, which can be measured to determine enzyme activity .
Comparison with Similar Compounds
Fluorescein diphosphate tetraammonium salt: Similar in structure and function, used in similar applications.
4-Methylumbelliferyl phosphate: Another fluorogenic substrate used in enzyme assays.
6,8-Difluoro-4-methylumbelliferyl phosphate: A derivative of 4-methylumbelliferyl phosphate with enhanced properties for specific assays.
Uniqueness: Fluorescein-diphosphat diammonium salt is unique due to its high sensitivity and strong fluorescence, making it an excellent choice for detecting low levels of enzyme activity .
Properties
IUPAC Name |
azane;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVSMISHQDPIJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O11P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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